1-(Oxetan-3-YL)piperazine
Overview
Description
1-(Oxetan-3-YL)piperazine, also known as OXP, is an organic compound that belongs to the class of piperazines. It is an important chemical intermediate used in the synthesis of a variety of organic compounds. OXP is used in the synthesis of drugs, dyes, detergents, and other products. OXP has also been used in scientific research for a variety of applications.
Scientific Research Applications
Antidepressant and Antianxiety Activities
A study by Kumar et al. (2017) synthesized a series of compounds related to 1-(Oxetan-3-YL)piperazine and investigated their antidepressant and antianxiety activities. The compounds demonstrated significant effects in reducing immobility times in mice, suggesting potential antidepressant properties.
Antibacterial and Cytotoxic Activities
Mekky and Sanad (2020) synthesized novel derivatives of this compound, exhibiting potent antibacterial efficacy against strains like E. coli and S. aureus. These compounds showed better biofilm inhibition activities compared to Ciprofloxacin and also demonstrated MurB enzyme inhibitory activity, indicating their potential in combating bacterial infections.
Anti-proliferative Activities in Cancer
Parveen et al. (2017) explored the synthesis of compounds with a piperazine base for potential anticancer applications. Several compounds exhibited significant anti-proliferative activities against human breast cancer cell lines, surpassing the effectiveness of curcumin, a known anti-cancer agent.
Anticancer Evaluation in Bone Cancer
The research by Lv et al. (2019) involved the synthesis of a heterocyclic compound based on this compound. This compound exhibited notable in vitro anticancer activity against human bone cancer cell lines, suggesting its potential as a therapeutic agent in bone cancer treatment.
Anti-Tubercular Activity
A study conducted by Naidu et al. (2016) synthesized novel derivatives of this compound and evaluated their anti-tubercular activities. Some of these compounds exhibited significant activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents.
Antimicrobial and Antifungal Activities
Rajkumar et al. (2014) synthesized derivatives of this compound and assessed their antimicrobial properties. Several compounds showed excellent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents.
Properties
IUPAC Name |
1-(oxetan-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-3-9(4-2-8-1)7-5-10-6-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYSLJHKVBSXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725965 | |
Record name | 1-(Oxetan-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254115-23-5 | |
Record name | 1-(Oxetan-3-yl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254115-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Oxetan-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Oxetan-3-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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